molecular formula C7H4Br3F B1411252 2,5-Dibromo-3-fluorobenzyl bromide CAS No. 1803777-95-8

2,5-Dibromo-3-fluorobenzyl bromide

Cat. No.: B1411252
CAS No.: 1803777-95-8
M. Wt: 346.82 g/mol
InChI Key: LEOQAXGHVJZIGR-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-fluorobenzyl bromide (proposed molecular formula: C₇H₄Br₂FBr, molecular weight: ~307.82 g/mol) is a halogenated aromatic compound featuring two bromine atoms at the 2- and 5-positions, a fluorine atom at the 3-position, and a benzyl bromide functional group. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and advanced materials, due to its electron-withdrawing halogen substituents. These substituents enhance its reactivity in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Properties

IUPAC Name

2,5-dibromo-1-(bromomethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br3F/c8-3-4-1-5(9)2-6(11)7(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOQAXGHVJZIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-fluorobenzyl bromide typically involves the bromination of 3-fluorobenzyl bromide. The reaction conditions include the use of bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum (Al), under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-fluorobenzyl bromide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of 2,5-dibromo-3-fluorobenzyl alcohol.

  • Substitution: Substitution reactions can occur at the bromine or fluorine sites, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2,5-Dibromo-3-fluorobenzaldehyde or 2,5-Dibromo-3-fluorobenzoic acid.

  • Reduction: 2,5-Dibromo-3-fluorobenzyl alcohol.

  • Substitution: Various halogenated derivatives.

Scientific Research Applications

2,5-Dibromo-3-fluorobenzyl bromide is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It is investigated for its potential use in drug discovery and development.

  • Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

2,5-Dibromo-3-fluorobenzyl bromide is similar to other halogenated benzyl compounds, such as 2,5-Dibromobenzyl bromide and 3-Fluorobenzyl bromide. its unique combination of bromine and fluorine atoms imparts distinct chemical properties and reactivity. These differences make it particularly useful in specific applications where the presence of both halogens is advantageous.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,5-dibromo-3-fluorobenzyl bromide with structurally related halogenated benzyl bromides:

Compound Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Properties
2,5-Difluorobenzyl bromide C₇H₅BrF₂ 207.02 2-F, 5-F, -CH₂Br Liquid at RT; high volatility; used in fluorinated polymer synthesis
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl bromide C₈H₃BrCl₂F₃Br 386.83 3-Br, 2-Cl, 6-Cl, 5-CF₃, -CH₂Br Crystalline solid; high thermal stability; agrochemical/pharmaceutical intermediate
Methyl bromide CH₃Br 94.94 -CH₃Br Volatile gas; acute neurotoxicity; restricted use as a fumigant

Key Observations :

  • Electron-withdrawing effects : The trifluoromethyl (-CF₃) and bromine substituents in 3-bromo-2,6-dichloro-5-(trifluoromethyl)benzyl bromide significantly enhance its electrophilicity, making it reactive in NAS reactions . In contrast, 2,5-difluorobenzyl bromide’s lower molecular weight and fluorine substituents increase its solubility in polar solvents .
  • Stability : Aromatic bromides (e.g., 3-bromo-2,6-dichloro-5-(trifluoromethyl)benzyl bromide) exhibit greater thermal and chemical stability compared to alkyl bromides like methyl bromide, which decomposes readily under UV light .
  • Toxicity : Methyl bromide’s high volatility and neurotoxicity contrast with aromatic bromides’ lower acute toxicity, though prolonged exposure to aromatic bromides may still pose risks .

Biological Activity

2,5-Dibromo-3-fluorobenzyl bromide is an organic compound notable for its significant biological activity, attributed to its unique halogenated structure. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzyl group substituted with two bromine atoms and one fluorine atom, which enhances its reactivity and interaction with biological targets. The molecular formula is C7H4Br2FC_7H_4Br_2F. The presence of halogens (bromine and fluorine) allows for diverse chemical transformations and modulations of biological pathways.

Research indicates that the biological activity of this compound may involve:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for various biochemical pathways, potentially affecting disease progression.
  • Receptor Binding : Its halogen substituents facilitate binding to receptors involved in signaling pathways, which may lead to modulation of cellular responses.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of metabolic pathways.

Anticancer Potential

Investigations into the anticancer properties of the compound have shown promise. It may induce apoptosis in cancer cell lines through mechanisms such as oxidative stress. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

Enzyme Inhibition Studies

The compound has been evaluated for its potential to inhibit enzymes involved in cancer signaling pathways. Specific studies have reported that it can inhibit kinases or phosphatases critical for tumor growth.

Case Studies and Research Findings

Research conducted on related compounds provides insights into the biological activity of this compound:

  • Thrombolytic Activity : A study highlighted that structurally similar compounds exhibited varying thrombolytic activities. For instance, a related compound showed a lysis percentage of 53.12% compared to the standard drug streptokinase (100%) .
  • Hemolytic Activity : Compounds with similar halogen substitutions were tested for hemolytic activity. Results indicated that certain derivatives exhibited significant lysis percentages when compared with Triton X-100, suggesting potential cytotoxic effects .
  • Antimicrobial Efficacy : A study on dibrominated compounds revealed enhanced antibacterial activity against Gram-positive bacteria, indicating that bromination could improve efficacy while also increasing cytotoxicity against mammalian cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModeratePromisingYes
Related Compound AHighModerateYes
Related Compound BLowHighNo

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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